2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol

Description

Properties

IUPAC Name |

2-[N-(2-hydroxyethyl)-3-(trifluoromethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c12-11(13,14)9-2-1-3-10(8-9)15(4-6-16)5-7-17/h1-3,8,16-17H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXRYPPKUCHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCO)CCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295614 | |

| Record name | 2,2'-{[3-(Trifluoromethyl)phenyl]azanediyl}di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323-79-5 | |

| Record name | 323-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-{[3-(Trifluoromethyl)phenyl]azanediyl}di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the core . As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This guide synthesizes available data with expert interpretation to provide actionable insights for laboratory and development settings.

Introduction and Strategic Importance

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol, identified by CAS Number 323-79-5 , is an aromatic amine derivative belonging to the family of substituted anilines.[1][2][3][4] Its structure is distinguished by two key features: a diethanolamine substituent and a trifluoromethyl (-CF₃) group on the phenyl ring.

The trifluoromethyl group is a cornerstone of modern drug design, known for imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[5] The -CF₃ group's strong electron-withdrawing nature significantly influences the electronic environment of the aniline moiety, which in turn dictates its reactivity and intermolecular interactions.[5] Consequently, this compound is a valuable intermediate for synthesizing a range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[5][6][7]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting its properties.

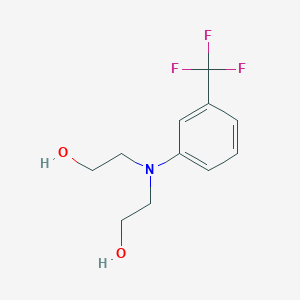

Caption: Molecular Structure of the Topic Compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol | ChemDraw |

| CAS Number | 323-79-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄F₃NO₂ | [1][2][4] |

| Molecular Weight | 249.23 g/mol | [1][2][4] |

| SMILES | OCCN(CCO)C1=CC=CC(=C1)C(F)(F)F | [1][4] |

Core Physicochemical Properties

The operational utility of a chemical compound is defined by its physical and chemical properties.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale / Remarks |

| Physical State | Expected to be a viscous liquid or low-melting solid at STP | Based on analogous substituted anilines and diethanolamines. |

| Melting Point | Data not readily available in public literature | - |

| Boiling Point | Data not readily available in public literature | [2][4] Expected to be high (>250 °C) due to hydrogen bonding and molecular weight. |

| Solubility | Aqueous: Sparingly soluble. Organic: Soluble in polar organic solvents (e.g., Ethanol, Acetone, Ethyl Acetate). | The diethanolamine moiety provides polarity and hydrogen bonding capability, enhancing solubility in polar solvents. The trifluoromethylated phenyl group contributes to lipophilicity. |

| pKa (Basicity) | Expected to be significantly lower than aniline (pKa ≈ 4.6) | The potent electron-withdrawing -CF₃ group delocalizes the nitrogen lone pair, drastically reducing basicity. |

Solubility Profile: A Deeper Look

The dual nature of the molecule—possessing both polar hydroxyl groups and a nonpolar trifluoromethyl-phenyl core—governs its solubility.

-

In Polar Protic Solvents (e.g., Water, Ethanol): The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. This facilitates interaction with polar protic solvents, leading to some degree of solubility. However, the bulky, hydrophobic aromatic ring limits extensive aqueous solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): The molecule's overall dipole moment allows for favorable interactions with polar aprotic solvents.

-

In Nonpolar Solvents (e.g., Hexane): Solubility is expected to be limited due to the dominant polarity of the diethanolamine portion.

Acidity and Basicity: The Electronic Influence

The basicity of the tertiary amine is the most significant acid-base characteristic of this molecule. The trifluoromethyl group plays a decisive role here.

Caption: Electronic Effects on Basicity.

The -CF₃ group is a powerful electron-withdrawing group, both through induction (due to fluorine's high electronegativity) and resonance. This pulls electron density from the aromatic ring and, subsequently, from the nitrogen atom's lone pair, making it less available to accept a proton. Therefore, the pKa of the conjugate acid of this compound is expected to be substantially lower than that of unsubstituted N,N-diethylethylaniline.

Analytical Characterization and Spectroscopic Profile

While specific spectral data for this compound is not widely published, a robust analytical profile can be predicted based on its structure. This serves as a benchmark for researchers performing quality control or structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct regions. The aromatic protons will appear as a complex multiplet pattern in the range of δ 6.8-7.5 ppm. The four methylene protons of the diethanolamine moiety would likely present as two distinct triplets (or more complex patterns depending on conformational rigidity) between δ 3.5 and 4.5 ppm. The hydroxyl protons would appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (δ 110-150 ppm), with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling. The aliphatic carbons of the ethanol side chains will resonate in the δ 50-70 ppm region.

-

¹⁹F NMR: This is a highly informative technique for any fluorinated compound. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides a clear diagnostic marker for the presence and electronic environment of the group.[8]

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 249.23 would be expected. Key fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the nitrogen, leading to the loss of a CH₂OH fragment, or the loss of an entire hydroxyethyl radical.

Caption: Standard Workflow for Spectroscopic Analysis.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following are standard, self-validating protocols for determining key physicochemical properties.

Protocol 1: Determination of Solubility (Qualitative)

-

Setup: Prepare a series of labeled vials containing 1 mL of various solvents (e.g., water, ethanol, dichloromethane, hexane).

-

Addition: Add approximately 10 mg of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol to each vial.

-

Observation: Agitate the vials at a constant temperature (e.g., 25 °C) for 2 minutes.

-

Assessment: Visually inspect for complete dissolution. Classify as 'freely soluble', 'sparingly soluble', or 'insoluble'.

-

Validation: For borderline cases, a second observation after 30 minutes of stirring can validate the initial assessment.

Protocol 2: Acquisition of NMR Spectra for Structural Verification

-

Sample Preparation: Accurately weigh ~15-20 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An adequate number of scans (which may range from several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is typically a fast experiment due to the 100% natural abundance of ¹⁹F.

-

Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

-

Self-Validation: The integration of the ¹H NMR spectrum should correspond to the proton count of the proposed structure. The presence of a quartet in the ¹³C spectrum and a singlet in the ¹⁹F spectrum validates the presence of the -CF₃ group.

Conclusion

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a molecule of significant interest due to its unique structural combination. Its physicochemical properties are dominated by the strong electron-withdrawing nature of the trifluoromethyl group and the hydrogen-bonding capability of the diethanolamine moiety. This guide provides a foundational understanding of its chemical identity, expected physical behavior, and analytical profile, equipping researchers and developers with the necessary knowledge for its confident application in synthesis and product development.

References

- Royal Society of Chemistry. (2021). Supporting Information.

- Dakenchem. (n.d.). The Trifluoromethyl Advantage: Applications of 3,5-Bis(trifluoromethyl)aniline.

- BLDpharm. (n.d.). 323-79-5 | 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol.

- MDPI. (n.d.). Supporting Information.

- MCE. (n.d.). 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol.

- AbacipharmTech. (n.d.). 2,2-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol.

- Arctom. (n.d.). CAS NO. 323-79-5 | 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol.

- Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH.

- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.

- Begtrup, M., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. 323-79-5|2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol|BLD Pharm [bldpharm.com]

- 2. 323-79-5 | 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol - Moldb [moldb.com]

- 3. 2,2-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. arctomsci.com [arctomsci.com]

- 5. nbinno.com [nbinno.com]

- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unveiling the Gating Mechanism: A Technical Guide to the Action of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (Flutazolam)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2,2'-((3-(trifluoromethyl)phenyl)azanediyl)diethanol, a benzodiazepine derivative commonly known as Flutazolam. Synthesized in Japan, Flutazolam exhibits a pharmacological profile characterized by sedative, anxiolytic, muscle relaxant, and anticonvulsant properties.[1] This document will dissect its molecular interactions with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. We will delve into its pharmacokinetics, the pivotal role of its active metabolite, and the influence of its distinct chemical structure, particularly the trifluoromethyl moiety. Furthermore, this guide will present a series of validated experimental protocols to rigorously characterize its binding affinity, functional modulation, and behavioral effects, providing a comprehensive framework for researchers in neuropharmacology and drug development.

Introduction: The Chemical and Pharmacological Landscape of Flutazolam

Flutazolam (marketed as Coreminal, MS-4101) is a benzodiazepine derivative with a chemical structure distinguished by a trifluoromethyl group on the phenyl ring.[1][2] This structural feature is known to enhance the lipophilicity and metabolic stability of drug candidates. Like other members of the benzodiazepine class, Flutazolam's therapeutic effects stem from its ability to modulate the activity of the GABA-A receptor.[2][3] While its potency is comparable to that of diazepam, it is reported to induce more pronounced sedation and impairment of coordination.[1]

A critical aspect of Flutazolam's pharmacology is its metabolic pathway. It is metabolized in the liver, primarily by the cytochrome P450 system, to its major active metabolite, n-desalkylflurazepam, also known as norflurazepam.[1][3] Flutazolam itself has a short elimination half-life of approximately 3.5 hours.[1] In stark contrast, its active metabolite, norflurazepam, possesses a significantly longer half-life, ranging from 47 to 100 hours.[1] This prolonged presence of an active metabolite is a key determinant of Flutazolam's overall duration of action and clinical profile.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action of Flutazolam is its function as a positive allosteric modulator of the GABA-A receptor.[3] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-).[4] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[4]

Flutazolam, like other benzodiazepines, binds to a specific site on the GABA-A receptor complex, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[5] This binding event does not directly open the chloride channel but rather enhances the effect of GABA. It increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel in the presence of GABA.[5] The resulting enhanced chloride influx potentiates the inhibitory effect of GABA, leading to the characteristic central nervous system depressant effects of benzodiazepines.[3][4]

Signaling Pathway Diagram

Caption: Flutazolam's positive allosteric modulation of the GABA-A receptor.

The Significance of the Trifluoromethyl Group

The presence of a trifluoromethyl (-CF3) group on the phenyl ring of Flutazolam is a key structural feature that likely influences its pharmacological properties. In medicinal chemistry, the incorporation of a trifluoromethyl group can have several effects:

-

Increased Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and access its target in the central nervous system.

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the metabolic stability of the compound.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially influencing binding affinity and interaction with the receptor.

Experimental Protocols for Mechanistic Elucidation

To provide a comprehensive understanding of Flutazolam's mechanism of action for research and development, a series of well-established experimental protocols should be employed.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of Flutazolam and its active metabolite, norflurazepam, for the benzodiazepine binding site on different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing specific human GABA-A receptor subtype combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Competition Binding Assay: Incubate the prepared membranes with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-flunitrazepam or [3H]-Ro15-1788) and increasing concentrations of unlabeled Flutazolam or norflurazepam.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand like diazepam), and vehicle controls. The use of a well-characterized radioligand with known affinity serves as a positive control.

Objective: To functionally characterize the modulatory effects of Flutazolam on GABA-A receptor function.

Methodology:

-

Oocyte Expression: Inject Xenopus laevis oocytes with cRNAs encoding the subunits for specific GABA-A receptor subtypes.

-

Electrophysiological Recording: After 2-5 days of incubation, place the oocytes in a recording chamber and impale them with two microelectrodes. Clamp the membrane potential at a holding potential of -60 mV.

-

Drug Application: Apply GABA at its EC10-EC20 concentration to elicit a baseline current. Co-apply GABA with increasing concentrations of Flutazolam.

-

Data Analysis: Measure the potentiation of the GABA-induced chloride current by Flutazolam. Determine the EC50 for potentiation and the maximum potentiation effect.

Self-Validation: Oocytes not injected with cRNA should not respond to GABA or Flutazolam. The effect of Flutazolam should be reversible upon washout. The use of a known benzodiazepine agonist (e.g., diazepam) and antagonist (e.g., flumazenil) can serve as positive and negative controls, respectively.

Experimental Workflow Diagram

Caption: A streamlined workflow for characterizing Flutazolam's mechanism of action.

In Vivo Behavioral Assessment

Objective: To assess the anxiolytic-like effects of Flutazolam in rodents.

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Administer Flutazolam or vehicle to mice or rats. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for 5 minutes.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Self-Validation: A known anxiolytic agent like diazepam should be used as a positive control. The total number of arm entries can be used as a measure of general locomotor activity to rule out confounding sedative effects at the tested doses.

Objective: To evaluate the sedative-hypnotic effects of Flutazolam.

Methodology:

-

Procedure: Administer Flutazolam or vehicle to mice.

-

Assessment: At various time points after administration, place the mouse on its back. The inability of the mouse to right itself within a set time (e.g., 30 seconds) is considered a loss of the righting reflex.

-

Data Analysis: Determine the dose of Flutazolam that induces loss of righting reflex in 50% of the animals (HD50). The duration of the loss of righting reflex can also be measured.

Self-Validation: A known sedative-hypnotic like pentobarbital or diazepam should be used as a positive control. The effect should be dose-dependent.

Pharmacokinetic and Metabolic Profile

A comprehensive understanding of Flutazolam's mechanism of action necessitates a thorough characterization of its pharmacokinetic profile and metabolic fate.

| Parameter | Flutazolam | Norflurazepam (Active Metabolite) |

| Elimination Half-life (t1/2) | ~3.5 hours[1] | 47-100 hours[1] |

| Primary Metabolic Pathway | Hepatic (Cytochrome P450)[3] | Further metabolism and renal excretion |

| Peak Plasma Concentration (Cmax) | Data not readily available | Data not readily available |

| Time to Peak Concentration (Tmax) | Data not readily available | Data not readily available |

| Bioavailability | Data not readily available | Data not readily available |

The significant difference in the elimination half-lives of the parent compound and its active metabolite underscores the importance of considering the contribution of norflurazepam to the overall and prolonged pharmacological effects observed after Flutazolam administration.

Metabolism Diagram

Caption: The metabolic pathway of Flutazolam to its active metabolite.

Conclusion and Future Directions

2,2'-((3-(trifluoromethyl)phenyl)azanediyl)diethanol (Flutazolam) is a benzodiazepine that exerts its pharmacological effects through positive allosteric modulation of the GABA-A receptor. Its unique characteristics include the presence of a trifluoromethyl group and its metabolism to a long-acting active metabolite, norflurazepam. While its general mechanism of action is well-understood within the context of the benzodiazepine class, a detailed, quantitative characterization of its interaction with specific GABA-A receptor subtypes is lacking in publicly available literature.

For drug development professionals and researchers, a thorough investigation using the experimental protocols outlined in this guide is essential to fully elucidate its pharmacological profile. Future research should focus on:

-

Determining the binding affinities (Ki) and functional potencies (EC50) of Flutazolam and norflurazepam at all major benzodiazepine-sensitive GABA-A receptor subtypes (α1, α2, α3, and α5). This will provide a comprehensive understanding of its subtype selectivity and help to predict its clinical profile of anxiolytic, sedative, and cognitive effects.

-

Conducting detailed pharmacokinetic studies in preclinical models and humans to determine key parameters such as Cmax, Tmax, bioavailability, and volume of distribution for both the parent drug and its active metabolite.

-

Investigating the specific cytochrome P450 isozymes responsible for the metabolism of Flutazolam to anticipate potential drug-drug interactions.

By undertaking these studies, the scientific community can build a more complete and nuanced understanding of Flutazolam's mechanism of action, paving the way for its rational use and the development of future generations of GABA-A receptor modulators.

References

-

Patsnap Synapse. (2024). What is the mechanism of Flutazolam? Retrieved from [Link]

-

ResearchGate. (2010). Flutazolam. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Flutazolam used for? Retrieved from [Link]

-

Wikipedia. (n.d.). Flutazolam. Retrieved from [Link]

-

Usiena AIR. (n.d.). Subtype selective γ-Aminobutyric scid type A receptor (GABAAR) modulators acting at the benzodiazepine binding site: an update. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. Retrieved from [Link]

-

PubMed. (n.d.). [Psychopharmacological effects of flutazolam (MS-4101) (author's transl)]. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubMed. (2020). Toxicokinetics and Analytical Toxicology of Flualprazolam: Metabolic Fate, Isozyme Mapping, Human Plasma Concentration and Main Urinary Excretion Products. Retrieved from [Link]

-

PubMed. (n.d.). [Cytochrome P450 3A4 and Benzodiazepines]. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetics and bioavailability of midazolam in man. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2008). Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite. Retrieved from [Link]

-

MDPI. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. Retrieved from [Link]

-

PubMed. (2007). GABA A/Bz receptor subtypes as targets for selective drugs. Retrieved from [Link]

Sources

- 1. Flutazolam - Wikipedia [en.wikipedia.org]

- 2. What is Flutazolam used for? [synapse.patsnap.com]

- 3. What is the mechanism of Flutazolam? [synapse.patsnap.com]

- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of the Biological Activity of Trifluoromethylphenyl Diethanolamine Derivatives: A Technical Guide for Drug Discovery

Foreword: Charting a Course into Unexplored Chemical Space

In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores often serves as the genesis for novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide ventures into such a prospective domain: the synthesis and potential biological activities of trifluoromethylphenyl diethanolamine derivatives. While direct, extensive research on this specific chemical class is nascent, a wealth of data on its constituent parts—the trifluoromethylphenyl moiety and the diethanolamine scaffold—provides a robust foundation for predictive analysis.

This document is structured not as a rigid review of established knowledge, but as a forward-looking technical guide for researchers, scientists, and drug development professionals. It is designed to be a catalyst for new research programs by providing a logical, evidence-based framework for exploring these promising compounds. We will deconstruct the known attributes of each structural component, and from this, project the potential therapeutic applications of their combination. The methodologies and protocols described herein are intended to be self-validating systems, providing a clear and logical path from synthesis to biological evaluation.

Part 1: The Trifluoromethylphenyl Moiety: A Pillar of Modern Drug Design

The incorporation of a trifluoromethyl (CF3) group into a phenyl ring is a cornerstone strategy in modern medicinal chemistry.[1][2] Its prevalence in approved pharmaceuticals is a testament to the profound and beneficial impact it has on a molecule's physicochemical and biological properties.

The Physicochemical Advantages of Trifluoromethylation

The CF3 group is a bioisostere for chlorine but offers distinct electronic properties.[1] Its primary contributions to a drug candidate's profile are:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This intrinsic stability can significantly increase a compound's half-life and bioavailability.

-

Increased Lipophilicity: With a Hansch π value of +0.88, the CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and access biological targets within the cell.[1]

-

Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF3 group a powerful electron-withdrawing substituent. This property can modulate the pKa of nearby functional groups and enhance binding interactions with biological targets through altered electrostatic potential.[1]

These attributes have been successfully leveraged in numerous FDA-approved drugs, including the antidepressant Fluoxetine and the multi-kinase inhibitor Sorafenib, demonstrating the broad utility of this moiety in targeting a wide range of diseases.

Established Biological Activities of Trifluoromethylphenyl Derivatives

Derivatives bearing the trifluoromethylphenyl group have demonstrated a wide spectrum of biological activities.

-

Anticancer Activity: A significant body of research highlights the anticancer potential of this class. For instance, novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines.[3] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated potent antiproliferative effects.[3] Similarly, N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives have shown excellent antitumor activity against prostate and leukemia cancer cell lines.[1]

-

Antimicrobial Activity: The lipophilic and electron-withdrawing nature of the CF3 group also contributes to potent antimicrobial effects. N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA.[5][6] These compounds not only inhibit bacterial growth but can also prevent and eradicate biofilms.[5] Furthermore, trifluoromethyl-substituted chalcones have displayed remarkable antibacterial and antifungal properties.[7]

-

Anti-inflammatory Activity: The anti-inflammatory potential of trifluoromethylphenyl compounds is also well-documented. N-(trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide has demonstrated anti-inflammatory effects in animal models of allergic rhinitis and asthma.[8]

Part 2: The Diethanolamine Scaffold: A Versatile and Functional Core

Diethanolamine (DEA) is a bifunctional organic compound, featuring both a secondary amine and two primary alcohol groups.[9] This dual functionality makes it an exceptionally versatile scaffold for constructing more complex molecules in medicinal chemistry.

Role in Drug Synthesis and Formulation

The diethanolamine backbone can be readily functionalized through N-alkylation or O-acylation, allowing for the systematic modification of a molecule's properties. It is a common intermediate in the synthesis of various pharmaceuticals, including antihistamines and beta-blockers. Furthermore, its hydrophilic nature makes it useful as a counter-ion to form salts of acidic drugs, thereby improving their solubility and suitability for formulation.

Inherent Biological Activities of Diethanolamine Derivatives

While often used as a scaffold, derivatives of diethanolamine themselves can exhibit biological activity. Studies have shown that certain DEA derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.[10] Additionally, N-acylethanolamine derivatives, which share a similar structural motif, are known to have potent anti-inflammatory activities.[11] For example, N-palmitoyl-ethanolamine (PEA) is an endogenous lipid mediator with well-documented anti-inflammatory and analgesic effects.[11]

It is important to note that toxicological studies on diethanolamine itself have identified potential concerns at high doses, including effects on the liver and kidneys in animal models.[12] Therefore, any drug development program involving this scaffold must include rigorous safety and toxicology assessments.

Part 3: Trifluoromethylphenyl Diethanolamine Derivatives: A Prospective Analysis

By chemically linking the trifluoromethylphenyl moiety to the diethanolamine scaffold, we can hypothesize the creation of novel molecules with synergistic or unique biological activities. The trifluoromethylphenyl group can serve as the "warhead" that drives target engagement, while the diethanolamine core acts as a "body" that modulates solubility, pharmacokinetics, and secondary binding interactions.

Anticipated Anticancer Potential

A trifluoromethylphenyl diethanolamine derivative could be designed to target key signaling pathways implicated in cancer. The trifluoromethylphenyl ring could function as a kinase inhibitor, binding within the ATP-binding pocket of enzymes like PIM-1 kinase or receptor tyrosine kinases, a mechanism suggested for other trifluoromethyl-containing compounds.[1] The diethanolamine hydroxyl groups could form hydrogen bonds with the hinge region of the kinase, a common interaction motif for potent inhibitors.

Hypothetical Mechanism: Kinase Inhibition

Caption: A standard workflow for identifying novel antimicrobial agents.

Anticipated Anti-inflammatory Effects

Drawing parallels with N-acylethanolamine biology, trifluoromethylphenyl diethanolamine derivatives could exhibit anti-inflammatory activity by modulating key inflammatory pathways. [11][13]For example, they could inhibit the expression or activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS). A plausible mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Signaling Pathway: NF-κB Inhibition

Caption: Potential inhibition of the pro-inflammatory NF-κB pathway.

Part 4: Synthetic and Experimental Protocols

The successful exploration of this chemical class depends on robust and reproducible methodologies for both synthesis and biological evaluation.

Proposed Synthetic Protocol: N-Alkylation of Diethanolamine

A plausible and direct route to synthesize the target compounds involves the nucleophilic substitution of a suitable trifluoromethylphenyl halide with diethanolamine.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethanolamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add a solution of the trifluoromethylphenyl-containing electrophile (e.g., 4-(trifluoromethyl)benzyl bromide) (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(4-(trifluoromethyl)benzyl)diethanolamine derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Experimental Protocols for Biological Evaluation

A. In Vitro Anticancer Activity (MTT Assay):

-

Cell Seeding: Seed human cancer cells (e.g., PC3 for prostate cancer, K562 for leukemia) [1]in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

B. Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., MRSA) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [5] C. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

-

Cell Culture: Culture RAW 264.7 macrophage cells and seed them in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Part 5: Data Presentation and Future Directions

Systematic evaluation and clear data presentation are critical for advancing a new class of compounds from concept to lead candidate.

Structured Data Tables

Quantitative results from biological assays should be summarized in clear, concise tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity

| Compound ID | R-Group Modification | PC3 IC50 (µM) | K562 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI)* |

|---|---|---|---|---|---|

| TFD-01 | 4-CF3-benzyl | 5.51 | 8.49 | >100 | >18.1 |

| TFD-02 | 3-CF3-benzyl | 7.23 | 11.45 | >100 | >13.8 |

| TFD-03 | 2-CF3-benzyl | 15.8 | 25.1 | >100 | >6.3 |

| Control | Doxorubicin | 0.95 | 0.52 | 1.2 | 1.26 |

Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (PC3). Data is hypothetical, based on similar compound classes.[1]

Table 2: Antimicrobial Activity Profile

| Compound ID | R-Group Modification | MRSA MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|---|

| TFD-01 | 4-CF3-benzyl | 3.12 | 3.12 | >64 |

| TFD-02 | 3-CF3-benzyl | 6.25 | 3.12 | >64 |

| TFD-03 | 2-CF3-benzyl | 12.5 | 6.25 | >64 |

| Control | Vancomycin | 1.0 | 2.0 | >64 |

Data is hypothetical, based on similar compound classes.[5]

Future Directions

The preliminary data generated from the proposed synthetic and screening efforts will serve as the foundation for a more extensive drug discovery program. Key future directions include:

-

Library Synthesis and SAR Expansion: Synthesize a diverse library of trifluoromethylphenyl diethanolamine derivatives by varying the substitution pattern on the phenyl ring and modifying the diethanolamine hydroxyl groups to establish clear structure-activity relationships.

-

Mechanism of Action Elucidation: For the most potent and selective compounds, conduct in-depth MoA studies. This could involve kinase profiling, membrane interaction studies, or analysis of gene and protein expression related to key signaling pathways.

-

In Vivo Efficacy Studies: Advance lead candidates into relevant animal models of cancer, infectious disease, or inflammation to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

ADMET Profiling: Conduct a comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) to determine the drug-like properties of lead compounds.

By systematically applying the principles and protocols outlined in this guide, research teams can efficiently navigate the unexplored chemical space of trifluoromethylphenyl diethanolamine derivatives, potentially unlocking a new class of therapeutic agents to address unmet medical needs.

References

Sources

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. all-imm.com [all-imm.com]

- 9. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and potential antimicrobial activity | Korotkin | Fine Chemical Technologies [finechem-mirea.ru]

- 11. Inflammation-restricted anti-inflammatory activities of a N-acylethanolamine acid amidase (NAAA) inhibitor F215 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (CAS No. 323-79-5). Designed for researchers, scientists, and professionals in the drug development field, this document synthesizes available safety data for structurally similar compounds to establish a robust framework for safe laboratory practices. The guide covers hazard identification, exposure controls, personal protective equipment, emergency procedures, and proper disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the chemical risks and to ensure a self-validating system of laboratory safety.

Introduction and Chemical Profile

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is an organic building block characterized by a trifluoromethyl-substituted aniline core with two ethanolamine side chains.[1][2] While this compound is valuable in synthetic chemistry, particularly in the development of novel pharmaceutical intermediates, detailed safety and toxicological data are not extensively documented.[3] Therefore, this guide extrapolates safety protocols from data on analogous compounds, such as other trifluoromethyl-substituted anilines and ethanolamines, to provide a conservative and responsible approach to its handling.[4][5][6]

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol |

| CAS Number | 323-79-5[1][2] |

| Molecular Formula | C11H14F3NO2[1][2] |

| Molecular Weight | 249.23 g/mol [1] |

| Structure | OCCN(c1cccc(c1)C(F)(F)F)CCO[2] |

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications for this compound and its structural analogs, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[6][7]

GHS Hazard Statements: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[7]

The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to bioaccumulation or persistent toxic effects. The aniline substructure is a well-known toxicophore, with potential for hematotoxicity and other systemic effects with prolonged or repeated exposure.[5]

Logical Flow for Hazard Assessment

Caption: Risk assessment workflow based on data from structural analogs.

Engineering Controls and Ventilation

The primary objective of engineering controls is to minimize the exposure of laboratory personnel to the chemical.

-

Fume Hood: All handling of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood.[8] This is crucial to prevent the inhalation of any aerosols or vapors that may be generated.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[9]

-

Isolation: For larger scale operations, consider the use of glove boxes or other containment systems to provide a higher level of isolation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]

Hierarchy of Controls

Caption: Hierarchy of controls for managing chemical exposure.

Recommended PPE:

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[6] | Protects against splashes and aerosols that can cause serious eye irritation.[6] |

| Skin Protection | Nitrile or neoprene gloves. A chemically resistant lab coat. | Prevents skin contact which can lead to irritation.[11] The choice of glove material should be based on permeation and breakthrough time data, if available.[10] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosol generation or in case of ventilation failure. | Prevents respiratory irritation from inhaling aerosols or vapors.[6] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount for maintaining a safe laboratory environment.

Handling Procedures:

-

Read the SDS: Before working with the compound, thoroughly read and understand the available safety information.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[12]

-

Prevent Aerosolization: Handle the material gently to avoid the formation of dust or aerosols.[6]

-

Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity, especially when handling powdered forms of the substance.[8]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

Storage Requirements:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[14]

-

Storage Conditions: Some suppliers recommend storage under an inert atmosphere at room temperature.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][13] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15] |

Spill and Disposal Procedures

Proper management of spills and waste is a critical component of laboratory safety.

Spill Response:

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For liquid spills, use an inert absorbent material such as sand or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.[16]

-

Collect: Place the absorbed or swept material into a suitable, labeled container for disposal.[16]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

PPE: All personnel involved in the cleanup should wear appropriate PPE as outlined in Section 4.[9]

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[16]

-

Waste should be treated as hazardous.[4]

-

Do not mix with other waste streams unless compatibility is known.[16]

-

Contaminated containers should be handled as hazardous waste.[16]

Conclusion

References

- Gujarat Fluorochemicals Limited. (2023).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- Synquest Labs. (2016). 1-[3-(Trifluoromethyl)

- 3M. (2019).

- 3M. (2019).

- TCI Chemicals. (2025).

- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for TDI Users.

- Echemi. (n.d.). (3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYNYL)

- ECHEMI. (n.d.).

- Fisher Scientific. (2009).

- International Paint. (2020). Safety Data Sheet 1. Product and company identification 2.

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (2009).

- TCI Chemicals. (2018).

- 3M. (2023). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.

- Duftpro. (2024).

- Sigma-Aldrich. (2025).

- Angene Chemical. (2025).

- Tapazol Chemical Works Ltd. (2021).

- Thermo Fisher Scientific. (2023).

-

Arctom. (n.d.). CAS NO. 323-79-5 | 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol. Retrieved from [Link]

- SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery.

- AK Scientific, Inc. (n.d.).

- ChemUniverse. (n.d.). Request Bulk Quote.

- PubChem. (n.d.). Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)-.

- Honeywell. (n.d.).

Sources

- 1. 323-79-5|2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 323-79-5 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol AKSci 3603AB [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tapazol.co.il [tapazol.co.il]

- 13. fishersci.com [fishersci.com]

- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (CAS 323-79-5) and its Structural Analogs

A Comprehensive Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Fluorinated Scaffold

The landscape of modern medicinal chemistry is continually shaped by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, fluorinated compounds have garnered significant attention due to the profound impact of fluorine substitution on a molecule's physicochemical and biological properties.[1] The introduction of a trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.[2] This guide provides an in-depth technical exploration of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (CAS 323-79-5) , a molecule possessing this key functional group, and its structural analogs. While specific biological data for this exact compound remains limited in publicly accessible literature, this guide will synthesize information on its chemical properties, potential therapeutic applications based on related structures, and detailed experimental protocols to facilitate further research and development.

Core Compound Analysis: 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is an aromatic compound featuring a central aniline ring substituted with a trifluoromethyl group and a diethanolamine moiety. This unique combination of a lipophilic trifluoromethylphenyl group and a hydrophilic diethanolamine side chain suggests a potential for diverse biological interactions.

| Property | Value | Source |

| CAS Number | 323-79-5 | BLDpharm[3] |

| Molecular Formula | C₁₁H₁₄F₃NO₂ | BLDpharm[3] |

| Molecular Weight | 249.23 g/mol | BLDpharm[3] |

| SMILES | OCCN(CCO)c1cccc(c1)C(F)(F)F | BLDpharm[3] |

| IUPAC Name | 2-[amino]ethanol | ChemSpider |

The Therapeutic Potential: Insights from Structural Analogs

The trifluoromethylphenyl motif is a recurring feature in a variety of biologically active molecules, suggesting potential therapeutic avenues for 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol and its derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the trifluoromethylphenyl group. For instance, N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues have demonstrated inhibitory activity against liver, breast, and leukemia cancer cell lines. These compounds also exhibit anti-angiogenic and antioxidant properties, suggesting a multi-faceted approach to cancer therapy.

Neuroprotective Effects

The trifluoromethylphenyl moiety is also found in compounds with neuroprotective properties. (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key chiral building block for the synthesis of neuroprotective agents.[4] This suggests that derivatives of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol could be investigated for their potential in treating neurodegenerative diseases. Small molecules targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme in the NAD salvage pathway, have also been shown to be neuroprotective, and phenotypic screening has been a valuable tool in their discovery.[5]

Synthetic Pathways and Methodologies

Caption: General workflow for the synthesis of N-aryldiethanolamines.

General Synthesis Protocol for N-Aryldiethanolamines

This protocol outlines a general procedure for the synthesis of N-aryldiethanolamines, which can be adapted for the synthesis of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol.

Materials:

-

3-(Trifluoromethyl)aniline

-

Ethylene oxide

-

Solvent (e.g., Toluene, THF)

-

Catalyst (optional, e.g., a strong base)

-

Quenching agent (e.g., water, dilute acid)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification apparatus (distillation or chromatography)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)aniline in an appropriate solvent in a pressure-rated reaction vessel.

-

Addition of Ethylene Oxide: Carefully introduce a measured amount of ethylene oxide into the reaction vessel. The molar ratio of ethylene oxide to the aniline will influence the degree of ethoxylation. For the synthesis of the diethanolamine derivative, a molar excess of ethylene oxide is typically used.

-

Reaction Conditions: The reaction is typically carried out at elevated temperature and pressure. The specific conditions will depend on the reactivity of the starting materials and the desired product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Quench the reaction by adding a suitable quenching agent.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product using either vacuum distillation or column chromatography to yield the pure 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol.

Biological Evaluation: Protocols for In Vitro Screening

To assess the potential therapeutic activities of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol and its analogs, a series of in vitro assays can be employed. The following protocols provide a starting point for evaluating cytotoxicity and neuroprotective effects.

Caption: Workflow for in vitro biological evaluation.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

Complete cell culture medium

-

96-well plates

-

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Neuroprotection Assay

This assay can be used to evaluate the ability of a compound to protect neuronal cells from a toxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neuronal culture medium

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone for Parkinson's disease models)

-

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (dissolved in DMSO)

-

Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Culture: Culture the neuronal cells in appropriate flasks until they reach the desired confluency.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to differentiate if necessary.

-

Compound Pre-treatment: Treat the cells with different concentrations of the test compound for a specified period before inducing toxicity.

-

Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) to induce cell death.

-

Incubation: Co-incubate the cells with the test compound and the neurotoxin for a predetermined time.

-

Cell Viability Assessment: Measure cell viability using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound to determine the neuroprotective effect.

Future Directions and Conclusion

The presence of the trifluoromethylphenyl group in 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol suggests a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and neuroprotection. The diethanolamine moiety offers a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

This technical guide has provided a foundational understanding of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol, its structural context, and methodologies for its synthesis and biological evaluation. It is our hope that this comprehensive overview will serve as a valuable resource for researchers and empower further investigation into the therapeutic potential of this intriguing molecule and its derivatives. The path from a novel scaffold to a clinically approved drug is long and challenging, but it begins with the foundational research outlined herein.

References

-

Snape, T. J., et al. (2001). (R)-1-[3-(Trifluoromethyl)phenyl]ethanol ((R)-MTF-PEL) is a key chiral building block for the preparation of neuroprotective compounds like (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]

-

Rezaeivala, M., et al. (2019). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry, 13(7), 6065-6080. [Link]

-

Wang, L., et al. (2022). Small-molecule activation of NAMPT as a potential neuroprotective strategy. Cell Research, 32(6), 570-584. [Link]

-

Romero, F. A., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483-4493. [Link]

-

Introducing trifluoromethyl groups is a common strategy to improve the properties of biologically active compounds. However, N-trifluoromethyl moieties on amines and azoles are very rarely used. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Molloy, B. B., & Schmiegel, K. K. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. European Patent Office. [Link]

-

Pajaro-Castro, N. P., et al. (2024). Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. Vitae, 31(1). [Link]

-

Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Process for the preparation and isolation of intermediates of certain mesoionic pesticides.

-

diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. BDMAEE. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. 323-79-5|2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol|BLD Pharm [bldpharm.com]

- 4. Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]

Commercial Availability and Technical Profile of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol: A Guide for Researchers

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol, a valuable building block for researchers, scientists, and professionals in drug development. This document offers field-proven insights into its procurement, handling, and potential applications, grounded in authoritative sources.

Executive Summary

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol, also known as N,N-Bis(2-hydroxyethyl)-3-(trifluoromethyl)aniline, is a commercially available substituted aromatic amine. Its structure, featuring a trifluoromethyl group and two ethanol substituents on the aniline nitrogen, makes it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl moiety is a well-established bioisostere for enhancing metabolic stability and lipophilicity in drug candidates, while the diethanolamine portion offers points for further chemical modification. This guide will detail its commercial landscape, outline a probable synthetic route, provide essential safety and handling protocols, and explore its potential applications in research and development.

Commercial Availability and Procurement

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically offered at 95% or higher.

Table 1: Prominent Commercial Suppliers

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| AK Scientific[1] | 323-79-5 | C11H14F3NO2 | 249.23 | >95% |

| BLDpharm[2] | 323-79-5 | C11H14F3NO2 | 249.23 | >95% |

| AbacipharmTech[3] | 323-79-5 | C11H14F3NO2 | 249.23 | >95% |

| ChemUniverse[4] | 323-79-5 | C11H14F3NO2 | 249.23 | Not Specified |

| Moldb[5] | 323-79-5 | C11H14F3NO2 | 249.23 g/mol | Usually 95% |

When procuring this chemical, it is imperative to request a Certificate of Analysis (CoA) from the supplier to verify its identity and purity. For researchers in drug development, sourcing from suppliers who can provide detailed batch-to-batch consistency and impurity profiles is crucial.

Synthesis and Characterization

While specific, detailed synthesis protocols for 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol are not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic route for N-aryldiethanolamines involves the reaction of the corresponding aniline with ethylene oxide or a suitable two-carbon electrophile.

Proposed Synthesis Workflow

The most probable synthetic pathway to obtain 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is through the di-ethoxylation of 3-(trifluoromethyl)aniline.

Sources

- 1. CAS 323-79-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. US7439393B2 - Phenethanolamine derivatives for treatment of respiratory diseases - Google Patents [patents.google.com]

- 3. 2,2-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. 323-79-5 | 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol - Moldb [moldb.com]

Methodological & Application

using 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol in organic synthesis

An Application Guide for the Strategic Use of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol in Synthetic Chemistry

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide focuses on 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol, a versatile bifunctional building block that combines the influential CF₃ group with the synthetically adaptable N-aryl diethanolamine scaffold. We present an in-depth analysis of its properties, explore its primary applications as a precursor for heterocyclic and ligand synthesis, and provide detailed, field-tested protocols for its practical use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Introduction: A Bifunctional Reagent of Strategic Importance

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (hereafter referred to as TFMPD ) is a tertiary amino alcohol that serves as a high-value starting material in multi-step organic synthesis. Its structure is notable for two key features:

-

The 3-(Trifluoromethyl)phenyl Group: This electron-withdrawing aromatic system is a prevalent motif in numerous pharmaceuticals and agrochemicals.[2][3] Its presence can significantly enhance a molecule's pharmacokinetic profile by blocking metabolic oxidation sites and increasing its ability to cross lipid membranes.[1]

-

The Diethanolamine Moiety: The two primary hydroxyl groups and the tertiary amine offer multiple reactive handles for synthetic elaboration. This N,O,O-scaffold is a classic precursor for the construction of important heterocyclic systems (e.g., morpholines) and can serve as a tridentate ligand in coordination chemistry.[4][5]

The combination of these features in a single, readily available molecule allows for the direct introduction of a key pharmacophore while providing versatile points for further molecular diversification. This guide will demonstrate how to harness the unique reactivity of TFMPD to streamline the synthesis of complex target molecules.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for successful and safe experimentation. The key characteristics of TFMPD are summarized below.

| Property | Value | Source(s) |

| CAS Number | 323-79-5 | [6][7] |

| Molecular Formula | C₁₁H₁₄F₃NO₂ | [6] |

| Molecular Weight | 249.23 g/mol | [6] |

| Appearance | Typically a white to off-white solid or crystalline powder. | [8] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and THF. | [8] |

| Storage | Store in a cool, dry place under an inert atmosphere to prevent oxidation and moisture absorption. | [9] |

Spectroscopic Data (Expected):

-

¹H NMR: Expect signals corresponding to the aromatic protons (in the 7-8 ppm region), the N-CH₂ protons (triplets, ~3.5-3.8 ppm), and the O-CH₂ protons (triplets, ~3.6-3.9 ppm). The hydroxyl protons will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹⁹F NMR: A sharp singlet corresponding to the CF₃ group is expected around -63 ppm (relative to CFCl₃). This technique is highly useful for monitoring reaction progress.[10]

-